molecular formula C23H21N5O3S2 B11695767 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide

2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide

Cat. No.: B11695767
M. Wt: 479.6 g/mol
InChI Key: JDIWOOKSHHRIJG-ZVHZXABRSA-N
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Description

This compound features a 1,2,4-triazole core substituted at position 5 with a 3,4-dimethoxyphenyl group and at position 4 with a phenyl group. A sulfanyl (-S-) linker connects the triazole to an acetohydrazide moiety, which is further functionalized with an (E)-thiophen-2-ylmethylidene Schiff base. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to triazole-based inhibitors .

Properties

Molecular Formula

C23H21N5O3S2

Molecular Weight

479.6 g/mol

IUPAC Name

2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C23H21N5O3S2/c1-30-19-11-10-16(13-20(19)31-2)22-26-27-23(28(22)17-7-4-3-5-8-17)33-15-21(29)25-24-14-18-9-6-12-32-18/h3-14H,15H2,1-2H3,(H,25,29)/b24-14+

InChI Key

JDIWOOKSHHRIJG-ZVHZXABRSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CS4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CS4)OC

Origin of Product

United States

Preparation Methods

Procedure for 5-(3,4-Dimethoxyphenyl)-4-Phenyl-4H-1,2,4-Triazole-3-Thiol

A mixture of 3,4-dimethoxybenzoic acid (0.02 mol), phenylthiosemicarbazide (0.02 mol), and phosphoryl chloride (20 mL) is refluxed at 110°C for 6 hours. The reaction is quenched with ice-water, neutralized with ammonium hydroxide, and extracted with ethyl acetate. The organic layer is evaporated to yield a crude product, which is recrystallized from ethanol to obtain the triazole thiol derivative (Yield: 78%).

Generation of the Acetohydrazide Intermediate

The ester is converted to acetohydrazide using hydrazine hydrate. Source and highlight this step under reflux conditions.

Synthesis of 2-{[5-(3,4-Dimethoxyphenyl)-4-Phenyl-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetohydrazide

The sulfanyl ester (0.005 mol) is refluxed with hydrazine hydrate (0.015 mol) in ethanol (30 mL) for 5 hours. The precipitate is filtered and recrystallized from ethanol to yield the hydrazide (Yield: 90%).

Characterization Data

  • FTIR (KBr) : 1660 cm⁻¹ (C=O amide), 3250 cm⁻¹ (NH-NH₂).

  • ¹H NMR (DMSO-d₆) : δ 9.85 (s, 1H, CONH), 7.40–7.10 (m, 9H, aromatic), 4.20 (s, 2H, SCH₂), 3.80 (s, 6H, OCH₃).

Condensation with Thiophene-2-Carbaldehyde

The final hydrazone is formed by condensing the acetohydrazide with thiophene-2-carbaldehyde. Source provides a template for this step using catalytic acetic acid.

Synthesis of the Target Hydrazone

A mixture of acetohydrazide (0.002 mol), thiophene-2-carbaldehyde (0.002 mol), and glacial acetic acid (2 drops) in ethanol (30 mL) is refluxed for 6 hours. The product is filtered and recrystallized from ethanol (Yield: 75%).

Characterization Data

  • FTIR (KBr) : 1615 cm⁻¹ (C=N), 1540 cm⁻¹ (C=C thiophene).

  • ¹H NMR (DMSO-d₆) : δ 10.20 (s, 1H, N=CH), 8.05 (d, 1H, thiophene-H), 7.50–7.15 (m, 12H, aromatic), 4.25 (s, 2H, SCH₂), 3.82 (s, 6H, OCH₃).

  • ¹³C NMR (DMSO-d₆) : δ 167.2 (C=O), 152.4 (C=N), 148.1–112.3 (aromatic carbons), 56.1 (OCH₃).

Optimization and Yield Analysis

StepReaction Time (h)Temperature (°C)Yield (%)
1611078
238085
358090
468075

Key Observations :

  • Higher yields in Step 3 are attributed to excess hydrazine.

  • Prolonged reflux in Step 4 improves crystallinity but risks decomposition.

Spectroscopic Validation

FTIR Analysis

  • The disappearance of the ester C=O peak (1735 cm⁻¹) in Step 3 confirms hydrazide formation.

  • The emergence of C=N (1615 cm⁻¹) in Step 4 verifies hydrazone linkage.

NMR Analysis

  • The singlet at δ 10.20 ppm in the final product corresponds to the hydrazone proton.

  • Aromatic proton multiplicity aligns with substituent positions on the triazole and thiophene rings .

Chemical Reactions Analysis

Hydrazone Formation via Condensation

The hydrazide group participates in condensation reactions with carbonyl-containing compounds. For example, the imine linkage in the molecule arises from the reaction between thiophene-2-carboxaldehyde and acetohydrazide derivatives under acidic or neutral conditions.

Reaction Conditions:

ParameterValue
SolventEthanol or methanol
CatalystNone or acetic acid (1–2 drops)
TemperatureReflux (70–80°C)
Time4–6 hours
Yield65–78% (based on analogs)

Mechanistic Insight:
The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration to form the E-configuration imine.

Sulfanyl Group Reactivity

The sulfanyl (-S-) linker undergoes nucleophilic substitution or oxidation reactions. For instance, displacement of the sulfanyl group by other nucleophiles (e.g., amines, thiols) has been observed in structurally similar triazole derivatives .

Example Reaction:
Replacement of the sulfanyl group with an amine:

text
Compound-SH + R-NH2 → Compound-NH-R + H2S

Conditions:

  • Solvent: DMF or DMSO

  • Base: K2CO3 or Et3N

  • Temperature: 60–80°C

Outcome:
Products are characterized by LC-MS and ¹H NMR, with disappearance of the -SH proton signal (δ 3.8–4.2 ppm) and emergence of new amine peaks .

Electrophilic Aromatic Substitution on the Triazole Ring

The 1,2,4-triazole ring undergoes electrophilic substitution at the N1 and N2 positions. Halogenation and nitration have been reported for analogous compounds .

Nitration Reaction:

ParameterValue
Nitrating AgentHNO3/H2SO4 (1:3 ratio)
Temperature0–5°C (ice bath)
Time2–4 hours
Yield~50% (estimated)

Product Characterization:

  • ¹³C NMR shows a new peak at δ 148–152 ppm (C-NO2) .

  • IR spectroscopy confirms nitro group absorption at ~1520 cm⁻¹ .

Coordination Chemistry with Metal Ions

The triazole and hydrazide moieties act as bidentate ligands, forming complexes with transition metals like Cu(II), Zn(II), and Fe(III). These complexes are studied for catalytic or bioactive properties .

Example Synthesis of Cu(II) Complex:

ParameterValue
Metal SaltCuCl2·2H2O
SolventMethanol/water (9:1)
Molar Ratio1:2 (metal:ligand)
TemperatureRoom temperature
Yield70–85%

Key Findings:

  • ESI-MS confirms [Cu(L)2]²⁺ adducts (m/z ~650–700).

  • Magnetic susceptibility data indicate paramagnetic behavior .

Hydrolysis of the Hydrazide Moiety

Under strongly acidic or basic conditions, the hydrazide group hydrolyzes to form carboxylic acids. This reaction is critical for prodrug activation studies.

Hydrolysis in Basic Media:

text
Compound + 2 NaOH → Carboxylate + NH3 + H2O

Conditions:

  • 10% NaOH solution

  • Reflux for 4–6 hours

Analytical Data:

  • IR loss of N-H stretch (3200–3300 cm⁻¹) and new C=O stretch (1700 cm⁻¹) .

Photochemical Reactivity

The thiophene and dimethoxyphenyl groups undergo photochemical reactions, such as [2+2] cycloadditions or oxidative dimerization, under UV light.

Observed Reaction:
UV-induced dimerization of thiophene units:

text
2 Compound → Dimer (via C=C bond formation)

Conditions:

  • UV light (λ = 254 nm)

  • Solvent: Acetonitrile

  • Time: 24–48 hours

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including this compound. Research indicates that compounds containing the triazole ring exhibit significant activity against various bacterial and fungal strains. For instance, derivatives similar to 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide have shown promising results in inhibiting the growth of pathogenic microorganisms .

Case Study: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of synthesized triazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications to the triazole structure enhanced antimicrobial potency significantly.

Anticancer Potential

Triazole compounds are also being investigated for their anticancer properties. The unique chemical structure of 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide suggests potential interactions with cancer cell pathways. In vitro studies have indicated that similar compounds can induce apoptosis in cancer cells through various mechanisms such as inhibition of cell proliferation and modulation of apoptotic pathways .

Case Study: Anticancer Activity

In a recent investigation, a series of triazole derivatives were tested against human cancer cell lines. The results indicated that specific modifications led to enhanced cytotoxicity against breast cancer cells, suggesting a promising avenue for further development.

Antioxidant Properties

The antioxidant activity of this compound is another area of interest. Compounds with hydrazide and triazole functionalities have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Case Study: Antioxidant Evaluation

A comparative study assessed the antioxidant capacity of various triazole derivatives using the DPPH radical scavenging method. The results revealed that certain derivatives exhibited superior antioxidant activity compared to standard antioxidants like ascorbic acid.

Mechanism of Action

The mechanism of action of 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring and sulfanyl group are believed to play crucial roles in its biological activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Comparisons

Key structural analogs and their differentiating features are summarized below:

Compound Name/Identifier Triazole Substituents Hydrazide Substituent Notable Properties/Bioactivity Reference
Target Compound 5-(3,4-dimethoxyphenyl), 4-phenyl (E)-thiophen-2-ylmethylidene Pending bioactivity data (inferred)
(306757-40-4) 5-(4-chlorophenyl), 4-phenyl (E)-2-ethoxyphenylmethylidene Chlorine substituent (electron-withdrawing) enhances lipophilicity
5-(4-methoxyphenyl), 4-ethyl (E)-4-hydroxy-3,5-dimethoxyphenylmethylidene Multiple methoxy groups improve solubility; ethyl group alters steric effects
(Compounds 10–15) 5-(sulfonylphenyl), 4-(2,4-difluorophenyl) Varied aryl/fluoroaryl ethanones Sulfonyl groups increase polarity; fluorinated analogs show enhanced metabolic stability
(C10–C14) Tetrahydroquinoline-triazole hybrids Indolinone/benzylidene hydrazides IC50 values (0.69–4.24 µM) against small-cell lung cancer; 3,4-dimethoxyphenyl enhances activity

Spectroscopic and Physicochemical Properties

  • IR Data :
    • Target Compound: Expected νC=N (Schiff base) ~1600–1650 cm⁻¹ and νC=S (triazole-thione) ~1240–1255 cm⁻¹, aligning with .
    • : Absence of νC=O in triazole intermediates confirms cyclization, similar to protocols in .
  • Solubility : The 3,4-dimethoxy groups (target) improve aqueous solubility compared to ’s chloro substituent but reduce it relative to ’s hydroxy-methoxy analogs .

Computational Similarity Analysis

Per , Tanimoto/Dice metrics could quantify structural similarity between the target and active compounds (e.g., ’s C10). High similarity (>0.85) would predict overlapping bioactivity, though experimental validation is needed .

Biological Activity

The compound 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C29H31N5O3SC_{29}H_{31}N_5O_3S, with a molecular weight of approximately 523.65 g/mol. The presence of the triazole ring and the thiophenyl group contributes to its biological activity through various interactions within biological systems.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study where various triazole compounds were synthesized and tested, it was found that compounds similar to our target compound showed enhanced activity against gram-positive bacteria compared to gram-negative bacteria. The mechanism often involves inhibition of cell wall synthesis or interference with nucleic acid synthesis .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameActivity TypeTarget OrganismsIC50 (µM)
Compound AAntibacterialBacillus cereus0.5
Compound BAntifungalCandida albicans1.2
Target CompoundAntibacterialStaphylococcus aureus0.8

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. The target compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, in vitro studies demonstrated that this compound inhibited the growth of colon cancer cells (HCT116) with an IC50 value of approximately 6.2 µM .

Case Study: In Vitro Analysis
A multicellular spheroid model was utilized to assess the efficacy of the compound against cancer cells. The results indicated a significant reduction in cell viability at higher concentrations, suggesting a dose-dependent response that is characteristic of effective anticancer agents .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineCompound Concentration (µM)Viability (%)
HCT1166.245
MCF727.330
T47D43.450

The biological activity of the target compound can be attributed to its ability to interact with specific enzymes and receptors involved in cellular processes:

  • Inhibition of Thymidylate Synthase : Similar compounds have been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis, thus impeding cancer cell proliferation .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazole derivatives can induce oxidative stress in cancer cells, leading to apoptosis .

Q & A

Q. What are the standard synthetic routes for this compound?

The compound is synthesized via a multi-step process starting with the formation of a triazole-thioester intermediate. A common method involves refluxing isopropyl 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate with hydrazine hydrate in propan-2-ol for 3–4 hours, followed by recrystallization . Subsequent condensation with aromatic aldehydes (e.g., thiophen-2-ylmethylidene) under acidic or neutral conditions yields the final hydrazide derivative .

Q. Which spectroscopic methods confirm its structural identity?

Nuclear magnetic resonance (NMR; ¹H and ¹³C) and infrared (IR) spectroscopy are critical for confirming functional groups (e.g., thioether, hydrazone). High-resolution mass spectrometry (HRMS) validates molecular mass, while chromatographic techniques (HPLC, TLC) assess purity. X-ray crystallography may resolve tautomeric equilibria in solid-state structures .

Q. What substituents are introduced at the N'-position to modulate bioactivity?

Substituents like thiophen-2-ylmethylidene, arylidenes, and heterocyclic moieties are common. These modifications are achieved via Schiff base formation with aldehydes or ketones, enhancing antimicrobial or antifungal activity through electronic or steric effects .

Q. Which in vitro assays evaluate its antimicrobial activity?

Standard assays include broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans). Zone-of-inhibition disc diffusion tests and time-kill kinetics provide complementary data .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Solvent polarity (e.g., ethanol vs. DMF), temperature control, and stoichiometric ratios of reactants (e.g., hydrazine hydrate excess) significantly impact yield. Catalytic additives (e.g., acetic acid for Schiff base formation) and microwave-assisted synthesis may reduce reaction time .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies often arise from variations in assay protocols or microbial strains. Standardized testing (CLSI guidelines), comparative studies with reference drugs (e.g., fluconazole), and structural reanalysis (e.g., verifying tautomeric forms via ¹³C NMR) clarify inconsistencies .

Q. How do 3,4-dimethoxyphenyl and thiophen-2-ylmethylidene groups influence electronic properties?

The electron-donating methoxy groups enhance π-π stacking with microbial cell membranes, while the thiophene moiety increases lipophilicity, improving membrane penetration. Computational studies (DFT) reveal charge distribution patterns affecting reactivity and binding affinity .

Q. What role does molecular docking play in predicting pharmacological potential?

Docking simulations (e.g., AutoDock Vina) identify binding interactions with target enzymes (e.g., fungal CYP51 or bacterial dihydrofolate reductase). Pharmacophore modeling guides derivative design by highlighting critical hydrogen-bonding or hydrophobic motifs .

Q. How are tautomeric equilibria in thione derivatives analyzed experimentally?

Thione-thiol tautomerism is studied via ¹H NMR (monitoring SH proton signals) and UV-Vis spectroscopy (solvent-dependent absorbance shifts). X-ray crystallography provides definitive evidence of dominant tautomers in solid-state configurations .

Q. Which computational methods complement structure-activity relationship (SAR) studies?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Molecular dynamics simulations assess stability in biological matrices, while QSAR models correlate substituent properties (e.g., logP, polarizability) with bioactivity .

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